molecular formula C8H18N2 B1603330 trans-1,2-Cyclohexanedimethanamine CAS No. 70795-46-9

trans-1,2-Cyclohexanedimethanamine

Cat. No.: B1603330
CAS No.: 70795-46-9
M. Wt: 142.24 g/mol
InChI Key: BDYVWDMHYNGVGE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1,2-Cyclohexanedimethanamine: is an organic compound with the chemical formula C8H18N2. It is a colorless liquid at room temperature and has a strong pungent ammonia odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of drugs, dyes, surfactants, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Cyclohexanedimethanamine can be synthesized through various methods. One common method involves the condensation reaction of cyclohexane diketone with ammonia. This reaction typically requires heating in a suitable solvent . Another method involves the direct amination of cyclohexanedimethanol .

Industrial Production Methods: In industrial settings, this compound is often produced through a one-step amination process. This method involves the direct amination of cyclohexanedimethanol, which allows for high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Cyclohexanedimethanamine undergoes various chemical reactions due to the presence of two amine functional groups. These reactions include:

    Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, often water.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation reactions can produce amides, while amination reactions can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry: In chemistry, trans-1,2-Cyclohexanedimethanamine is used as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of polyamides and other polymers .

Biology and Medicine: In biology and medicine, this compound is used in the synthesis of drugs and other bioactive molecules. It serves as an intermediate in the production of pharmaceuticals and can be used to create chiral ligands for asymmetric synthesis .

Industry: In industrial applications, this compound is used in the production of dyes, surfactants, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-1,2-Cyclohexanedimethanamine involves its ability to participate in various chemical reactions due to the presence of two amine functional groups. These reactions allow it to form bonds with other molecules, leading to the synthesis of a wide range of organic compounds. The molecular targets and pathways involved depend on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

Uniqueness: trans-1,2-Cyclohexanedimethanamine is unique due to its specific spatial arrangement of the amine groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and valuable in various scientific and industrial applications .

Properties

IUPAC Name

[(1R,2R)-2-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,9-10H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYVWDMHYNGVGE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628413
Record name [(1R,2R)-Cyclohexane-1,2-diyl]dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70795-46-9
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70795-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1R,2R)-Cyclohexane-1,2-diyl]dimethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 2
Reactant of Route 2
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 3
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 4
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 5
trans-1,2-Cyclohexanedimethanamine
Reactant of Route 6
trans-1,2-Cyclohexanedimethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.